4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine
Overview
Description
4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a triazole ring connected via a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Sulfonylation: The triazole ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Morpholine Attachment: Finally, the morpholine ring is attached to the sulfonylated triazole through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-3-ylsulfonyl)morpholine
- 4-(1H-1,2,3-triazol-5-ylsulfonyl)morpholine
- 4-(1H-1,2,4-triazol-5-ylsulfonyl)piperidine
Uniqueness
4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the morpholine ring and the triazole ring connected via a sulfonyl group is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S/c11-14(12,6-7-5-8-9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVKZDIYYPOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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